molecular formula C18H17N3O2 B2565525 2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1203212-31-0

2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2565525
CAS RN: 1203212-31-0
M. Wt: 307.353
InChI Key: AIFPHGZCKCBPJU-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a derivative of pyridazinone and naphthalene, and has been found to have interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Anti-Parkinson's Activity

A study conducted by Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to explore their potential anti-Parkinson's activity. These compounds were evaluated using in vitro and in vivo models, revealing that specific derivatives exhibited significant anti-Parkinson's activity, emphasizing the therapeutic potential of these compounds in Parkinson's disease pharmacology and toxicology Gomathy, S., Antony, A., Elango, K., Singh, G., & Gowramma, B. (2012). Synthesis and anti-Parkinson′s screening of some novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. International Journal of Health & Allied Sciences, 1, 244.

Anti-HIV Activity

Hamad et al. (2010) synthesized a new series of naphthalene derivatives and evaluated their anti-HIV activity. Among these derivatives, one compound showed potent in vitro inhibitor activity for the replication of HIV-1, highlighting a new avenue for antiviral agent development Hamad, N. S., Al-Haidery, N. H., Al-Masoudi, I. A., Sabri, M., Sabri, L., & Al-Masoudi, N. (2010). Amino Acid Derivatives, Part 4: Synthesis and Anti‐HIV Activity of New Naphthalene Derivatives. Archiv der Pharmazie, 343.

Anti-angiogenic Activity

A novel hydroxamic acid-based inhibitor, identified as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been reported by Lee et al. (2005) for its potent inhibition of aminopeptidase N (APN) and anti-angiogenic activities. This compound inhibited APN activity and showed potential in inhibiting tumor angiogenesis, offering insights into cancer treatment strategies Lee, J., Shim, J., Jung, S., Lee, S.-T., & Kwon, H. (2005). N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity. Bioorganic & Medicinal Chemistry Letters, 15(1), 181-183.

Potential Melatonin Analog

Research by Tinant et al. (1994) on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, explored its structure and potential as a melatonin analog. The study provided insights into the conformational preferences of the compound, contributing to the understanding of its biological activity and potential therapeutic applications Tinant, B., Declercq, J., Poupaert, J., Yous, S., & Lesieur, D. (1994). N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a Potent Melatonin Analog. Acta Crystallographica Section C-crystal Structure Communications, 50, 907-910.

properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(19-11-12-21-18(23)9-4-10-20-21)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-10H,11-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFPHGZCKCBPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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